molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol

2-Methylthiazolo[5,4-b]pyridin-6-ol

Katalognummer: B11782159
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: IRHCLNCLWHDIQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazonoyl halides, ethanol, and triethylamine . Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methylthiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methylthiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

2-Methylthiazolo[5,4-b]pyridin-6-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3

InChI-Schlüssel

IRHCLNCLWHDIQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)N=CC(=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.